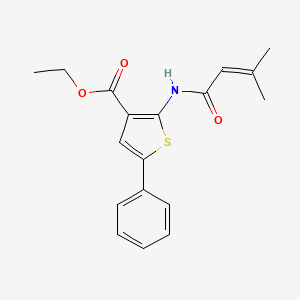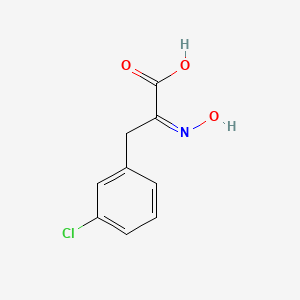![molecular formula C22H17FN4O3 B2980496 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 921873-67-8](/img/structure/B2980496.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a pyrido[3,2-d]pyrimidine core. This compound is of interest due to its potential pharmacological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the condensation of a benzyl-substituted dione with a pyrido[3,2-d]pyrimidine precursor under controlled acidic or basic conditions. These reactions often require the use of protective groups to selectively activate specific positions on the ring structure.
Industrial Production Methods: For industrial-scale production, this compound can be synthesized through multi-step batch processes, incorporating solvent purification stages and crystallization steps to ensure high yield and purity. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminium hydride, facilitating the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, Hydrogen peroxide
Reducing Agents: Lithium aluminium hydride, Sodium borohydride
Nucleophiles: Sodium hydride, Potassium carbonate
Reaction Conditions: Typically, reactions are conducted under an inert atmosphere, with controlled temperature and pressure.
Major Products: The major products from these reactions include substituted pyrido[3,2-d]pyrimidine derivatives, with variations in functional groups depending on the type and position of substitution.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecular architectures. It is used in the synthesis of heterocyclic compounds with potential biological activities.
Biology: Its derivatives are investigated for their ability to bind specific biological targets, such as enzymes and receptors, to modulate their activity.
Medicine: The compound has potential therapeutic applications, particularly as an antineoplastic and antimicrobial agent. Its ability to inhibit certain enzymes involved in disease pathways is a focal point of research.
Industry: In the pharmaceutical industry, it is utilized in the development of new drug candidates. Its unique structure aids in the design of molecules with improved efficacy and safety profiles.
Mécanisme D'action
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, potentially inhibiting or activating their function. This interaction can modulate signaling pathways, leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidin-1-yl-acetamide
N-(4-chlorophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
This uniqueness confers specific pharmacokinetic and pharmacodynamic properties that make it a promising candidate for further drug development.
Have I sparked an interest or do you need more details on any specific part?
Propriétés
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c23-16-8-10-17(11-9-16)25-19(28)14-26-18-7-4-12-24-20(18)21(29)27(22(26)30)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADULVHFLYWGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2980413.png)
![(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine](/img/structure/B2980414.png)


![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)

![2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2980425.png)

![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)


![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)


